2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid
Description
2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid is a heterocyclic compound featuring a 1,8-naphthyridine core substituted at position 2 with a pyridin-2-yl group and at position 4 with a carboxylic acid moiety. This structure confers unique electronic, solubility, and bioactivity properties, making it a candidate for pharmaceutical applications, particularly in antibacterial and enzyme-targeting therapies . Its synthesis typically involves the Pfitzinger-Borsche reaction, where 7-azaisatin derivatives react with α-methylene carbonyl compounds under basic conditions .
Properties
IUPAC Name |
2-pyridin-2-yl-1,8-naphthyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c18-14(19)10-8-12(11-5-1-2-6-15-11)17-13-9(10)4-3-7-16-13/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNXSFRPBWFMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=N3)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid typically involves multi-step procedures. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form a pyridine N-oxide. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine or naphthyridine rings.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Trimethylsilyl cyanide is used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted derivatives of the original compound.
Scientific Research Applications
2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in collagen synthesis, thereby exhibiting antifibrotic activity. The compound can also interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Positional Isomers: 1,8-Naphthyridine-3-carboxylic Acid Derivatives
Key Differences :
- Carboxylic Acid Position: Analogues like 1-(4-chlorobenzyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (4a) feature the carboxylic acid at position 3 instead of 3.
- Synthetic Routes: 3-carboxylic acids are synthesized via the Gould–Jacobs reaction, involving condensation of 2-aminopyridine with ethoxy methylene malonate, followed by cyclization and alkylation . In contrast, 4-carboxylic acids rely on Pfitzinger-type reactions .
- Bioactivity : 3-carboxylic acid derivatives exhibit antihistaminic activity (e.g., compound 5a3 in ), while 4-carboxylic acids are associated with antibacterial properties, as seen in pyridonecarboxylic acid agents .
Physicochemical Properties :
Substituent Variations: Pyridin-2-yl vs. Phenyl and Alkyl Groups
2-Phenyl-1,8-naphthyridine-4-carboxylic Acid (CAS 298189-53-4) :
Ethyl 2-methyl-4-phenyl-1,8-naphthyridine-3-carboxylate (CAS 62095-33-4) :
- Ester vs. Acid : The ethyl ester derivative lacks the ionizable carboxylic acid, reducing water solubility but improving membrane permeability. Hydrolysis in vivo could regenerate the active 3-carboxylic acid form .
- Applications : Ester derivatives are often prodrugs, whereas the carboxylic acid form is bioactive .
Functional Group Modifications: Amides and Hydrazides
1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,8-naphthyridine-3-carboxamide (5a3) :
- Amide Introduction : Replacing the carboxylic acid with an amide group (e.g., 5a3) eliminates ionization but introduces hydrogen-bonding sites. This modification is common in CNS-targeting drugs to enhance blood-brain barrier penetration .
- Thermal Stability : Amides exhibit higher melting points (>300°C for 5a3) compared to carboxylic acids, suggesting greater crystalline stability .
Hydrazide Derivatives (e.g., 2-methyl-1,8-naphthyridine-3-carboxylic acid hydrazide) :
- Reactivity : Hydrazides serve as intermediates for synthesizing heterocycles like 1,3,4-thiadiazoles, expanding bioactivity profiles (e.g., antimicrobial or anticancer activity) .
Biological Activity
2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid is a heterocyclic compound characterized by a unique naphthyridine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifibrotic, and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring fused to a naphthyridine core with a carboxylic acid functional group. Its unique structure contributes to its distinct chemical and biological properties.
The primary biological target for this compound is the immortalized rat hepatic stellate cells (HSC-T6). The compound acts primarily by inhibiting collagen expression, which is crucial in fibrotic diseases. Specifically, it reduces hydroxyproline content in cell culture media, indicating a decrease in collagen synthesis.
Biochemical Pathways
The compound affects the collagen synthesis pathway, leading to significant implications for conditions characterized by excessive collagen deposition, such as liver fibrosis.
Antimicrobial Activity
Research indicates that derivatives of naphthyridine compounds exhibit notable antimicrobial activity. For instance, studies have shown that various 1,8-naphthyridine derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. In particular:
- E. coli and S. aureus were among the tested strains where certain derivatives demonstrated effective antibacterial activity .
Antifibrotic Properties
The antifibrotic potential of this compound has been highlighted in studies focusing on liver fibrosis. The compound's ability to inhibit collagen production suggests its potential use in treating fibrotic diseases.
Anticancer Activity
Preliminary studies have indicated that compounds related to 1,8-naphthyridine can exhibit cytotoxic effects against various cancer cell lines. For example:
- In vitro assays demonstrated that certain naphthyridine derivatives showed significant cytotoxicity against human cancer cell lines such as HeLa and HCT116 .
Case Studies and Research Findings
Several studies have explored the biological activity of naphthyridine derivatives:
- Antimicrobial Evaluation : A study evaluated the antibacterial activity of various naphthyridine derivatives against multiple bacterial strains. Compounds were found to be effective against Pseudomonas aeruginosa and Staphylococcus aureus , with some exhibiting comparable efficacy to standard antibiotics like tetracycline .
- Antifibrotic Mechanism : Research focused on the antifibrotic effects revealed that the compound inhibited collagen synthesis in hepatic stellate cells, providing insights into its therapeutic potential for liver fibrosis.
- Cytotoxicity Studies : In vitro tests showed that specific derivatives exhibited potent cytotoxicity against murine leukemia cells (P388), suggesting their potential as anticancer agents .
Comparative Analysis with Similar Compounds
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| 2-(Pyridin-2-yl)pyrimidine Derivatives | Diverse biological activities | Similar pyridine moiety |
| N-(Pyridin-2-yl)amides | Significant biological activities | Synthesized from pyridine derivatives |
| 1,8-Naphthyridine Derivatives | Antimicrobial and anticancer properties | Structural analogues of fluoroquinolones |
Q & A
Q. What are the standard synthetic routes for preparing 2-(pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid and its derivatives?
The synthesis typically involves a four-step methodology :
Gould–Jacobs reaction : Condensation of 2-aminopyridine with ethoxymethylene malonate to form diethyl 2-((pyridin-2-ylamino)methylene)malonate .
Cyclization : Refluxing the intermediate in phenoxy ether to yield ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .
N-alkylation : Reaction with alkyl chlorides (e.g., 4-chlorobenzyl chloride) in anhydrous DMF using NaH as a base to introduce substituents at the N1 position .
Hydrolysis : Treatment with 10% NaOH to convert esters to carboxylic acids .
Key validation: Structures are confirmed via FTIR (C=O and N–H stretches), NMR (aromatic proton signals at δ 8.02–9.11), and mass spectrometry (e.g., molecular ion peak at m/z 390.2) .
Q. How are 1,8-naphthyridine derivatives characterized to confirm structural integrity?
Standard protocols include:
- Spectroscopy : NMR (e.g., aromatic protons, alkyl chain integration), FTIR (C=O, N–H, and C–O stretches), and high-resolution mass spectrometry (HRMS) for molecular formula validation .
- Elemental analysis : Confirmation of C, H, N, and O percentages .
- Chromatography : Purification via column chromatography (methanol:chloroform, 10:40) and TLC monitoring (chloroform:methanol, 4:1) .
Q. What biological activities are associated with the 1,8-naphthyridine scaffold?
The core structure exhibits antihistaminic , antimicrobial , and anticancer activities. For example:
- In vivo antihistaminic activity : Evaluated via histamine-induced bronchoconstriction models in rodents .
- Inhibitory activity : Derivatives like 7-methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one show enzyme inhibition (e.g., acetylcholinesterase) .
Advanced Research Questions
Q. How can computational tools optimize the design of 1,8-naphthyridine derivatives?
- In silico screening : Predict drug-likeness using Lipinski’s Rule of Five and bioactivity scores (e.g., Pa > Pi for pharmacological potential) .
- ADMET prediction : Tools like SwissADME or PreADMET assess solubility, permeability, and toxicity. For example, logP values <5 ensure adequate hydrophilicity .
- PASS analysis : Predicts biological targets (e.g., histamine H1 receptor antagonism) to prioritize synthesis .
Q. How can researchers resolve contradictions between computational predictions and experimental results?
- Case study : If in silico models predict high solubility but experimental data show poor dissolution:
Q. What strategies improve the yield of N-alkylation reactions in naphthyridine synthesis?
- Reaction optimization :
- Use dry DMF and NaH as a strong base to deprotonate the naphthyridine N–H group .
- Sealed tube reactions : Prevent moisture ingress and enhance reaction efficiency at 80–100°C .
- Post-reaction workup : Quench excess NaH with ice-cold water and extract with ethyl acetate to isolate products .
Q. How do structural modifications at the N1 and C3 positions influence bioactivity?
- N1 substitution : Alkyl chains (e.g., 4-chlorobenzyl) enhance lipophilicity and membrane penetration, critical for CNS-targeted agents .
- C3 carboxyl group : Critical for hydrogen bonding with biological targets (e.g., histamine receptors). Esterification or amidation at this position modulates potency and selectivity .
Q. What methods are used to study the mechanism of action of 1,8-naphthyridine derivatives?
- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., acetylcholinesterase) using Ellman’s method .
- Molecular docking : Simulate ligand-receptor interactions (e.g., with histamine H1 receptor PDB: 3RZE) to identify binding motifs .
- Kinetic studies : Analyze time-dependent inhibition (e.g., pre-incubation experiments) to distinguish competitive vs. non-competitive mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
